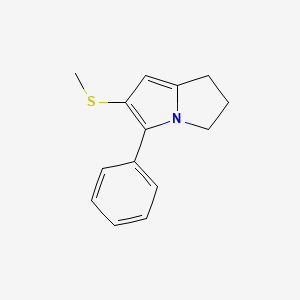
1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of a pyrrole derivative with a suitable aldehyde or ketone in the presence of a catalyst can lead to the formation of the pyrrolizine ring system. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques such as continuous flow synthesis or microwave-assisted synthesis.
化学反応の分析
1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace certain substituents on the pyrrolizine ring. Common reagents for these reactions include halogens and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学的研究の応用
1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a valuable tool in biochemical studies and drug discovery.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular pathways is required.
Industry: It is used in the production of specialty chemicals and materials, where its unique properties can be leveraged for specific applications.
作用機序
The mechanism of action of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets by binding to specific sites, thereby influencing various biochemical pathways. For example, it may inhibit or activate enzymes involved in metabolic processes, leading to changes in cellular function.
類似化合物との比較
1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- can be compared with other pyrrolizine derivatives, such as:
2,3-Dihydro-6-methyl-1H-pyrrolizine-5-carboxaldehyde: This compound has a similar pyrrolizine core but differs in its substituents, leading to different chemical properties and applications.
2,3-Dihydro-6-methyl-5-(5-methyl-2-furanyl)-1H-pyrrolizine:
The uniqueness of 1H-Pyrrolizine, 2,3-dihydro-6-(methylthio)-5-phenyl- lies in its specific substituents, which confer unique chemical and biological properties, making it valuable for various applications in research and industry.
特性
CAS番号 |
205645-23-4 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC名 |
6-methylsulfanyl-5-phenyl-2,3-dihydro-1H-pyrrolizine |
InChI |
InChI=1S/C14H15NS/c1-16-13-10-12-8-5-9-15(12)14(13)11-6-3-2-4-7-11/h2-4,6-7,10H,5,8-9H2,1H3 |
InChIキー |
NYCRXPVLOZEBEJ-UHFFFAOYSA-N |
正規SMILES |
CSC1=C(N2CCCC2=C1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



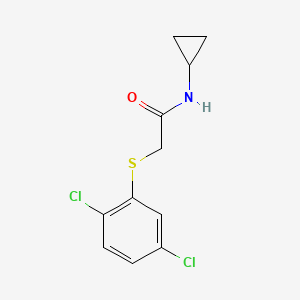
![1,9-ditert-butyl-3,7-dimethyl-11-phenoxy-5H-benzo[d][1,3,2]benzodioxaphosphocine](/img/structure/B14160757.png)
![benzyl N-[1-[2-[[4-methoxy-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butyl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]carbamate](/img/structure/B14160772.png)
![N-(4-ethoxyphenyl)-2-[(13-methyl-8-oxo-7-phenyl-16-thia-2,4,5,7,13-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),3,5,10(15)-tetraen-3-yl)sulfanyl]acetamide](/img/structure/B14160774.png)
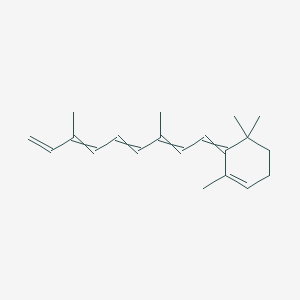
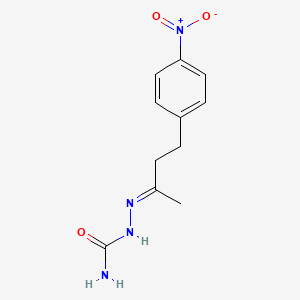
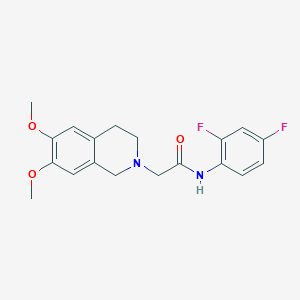

![Phenol, p-[(2-pyridylmethylene)amino]-](/img/structure/B14160808.png)
![N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}-2,6-dinitro-4-(trifluoromethyl)aniline](/img/structure/B14160821.png)
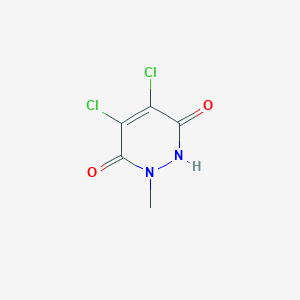
![7-(3-Ethoxy-4-hydroxyphenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carbonitrile](/img/structure/B14160836.png)
![2-amino-7,7-dimethyl-5-oxo-4-[5-(2,4,6-trichlorophenyl)furan-2-yl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B14160837.png)
